molecular formula C20H26BrN5O B6474337 4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine CAS No. 2640862-20-8

4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

Cat. No.: B6474337
CAS No.: 2640862-20-8
M. Wt: 432.4 g/mol
InChI Key: GRAADPDHBBLGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a pyrimidine-based compound featuring a 2-methylpyrimidine core substituted at position 4 with a morpholine ring and at position 6 with a piperazine moiety. The piperazine is further functionalized with a 4-bromobenzyl group.

Properties

IUPAC Name

4-[6-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN5O/c1-16-22-19(14-20(23-16)26-10-12-27-13-11-26)25-8-6-24(7-9-25)15-17-2-4-18(21)5-3-17/h2-5,14H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAADPDHBBLGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The pyrimidine core of the target compound distinguishes it from analogs with alternative heterocyclic cores:

  • Quinoline derivatives (): Compounds like C1–C7 feature a quinoline core, which confers distinct electronic properties and binding interactions compared to pyrimidine .
  • Imidazo[4,5-b]pyridines (): Compound 10a contains a bicyclic core, which may improve metabolic stability but reduce solubility compared to pyrimidine .

Substituent Analysis

Piperazine Modifications

The 4-bromobenzyl group on the target compound’s piperazine contrasts with substituents in analogs:

  • Sulfonyl groups: Compounds like {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone () feature sulfonyl-piperazines, which increase polarity and may enhance solubility but reduce membrane permeability compared to the lipophilic bromophenyl group .
  • Dimethoxybenzoyl groups : 4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine () contains a bulkier, more polar substituent, which may sterically hinder interactions compared to the compact bromophenyl group .
Morpholine Presence

The morpholine ring at position 4 of the pyrimidine core is shared with compounds like 4g () and thienopyrimidine derivatives (–13). Morpholine contributes to hydrogen-bonding capacity and moderate solubility, as seen in compounds with higher aqueous stability .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Piperazine Substituent Morpholine Present? Molecular Weight Key Properties/Notes Evidence ID
Target Compound Pyrimidine 4-Bromobenzyl Yes ~507.4* High lipophilicity, potential CNS activity N/A
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone Pyrimidine Sulfonyl derivatives No Varies Enhanced solubility, kinase inhibition
4g () Thiazole-pyrimidine 4-Methoxyphenyl Yes ~529.5 Moderate yield (76%), thiazole moiety
4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine Thienopyrimidine Methylsulfonyl Yes 431.97 Planar core, sulfonyl enhances polarity
4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine Pyrimidine 2,3-Dimethoxybenzoyl Yes 427.5 Bulky substituent, potential steric hindrance

*Calculated molecular weight based on formula.

Key Findings and Implications

Core Flexibility: Pyrimidine cores (target, ) balance synthetic accessibility and bioactivity, whereas thienopyrimidines () offer enhanced planarity for target engagement .

Substituent Effects : The 4-bromobenzyl group on the target compound likely improves lipophilicity and blood-brain barrier penetration compared to sulfonyl or methoxy groups .

Morpholine Utility : Consistent presence of morpholine across analogs () underscores its role in improving solubility without compromising stability .

Preparation Methods

Pyrimidine Core Formation

The 2-methylpyrimidine ring is synthesized via condensation of β-diketones with guanidine derivatives . For example:

  • Meldrum’s acid adduct formation : Reacting acetylacetone with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of EDC·HCl and DMAP yields a β-keto ester.

  • Cyclization with guanidine : Treating the β-keto ester with guanidine hydrochloride under basic conditions (e.g., K2CO3) forms 2-methyl-4,6-dichloropyrimidine.

Morpholine Substitution

The chloropyrimidine undergoes nucleophilic substitution with morpholine:

  • Conditions : Morpholine (2.0 equiv), DIPEA (3.0 equiv), DMF, 80°C, 12 hours

  • Yield : 72–85%

Preparation of 1-[(4-Bromophenyl)methyl]piperazine

Alkylation of Piperazine

Piperazine is alkylated with 4-bromobenzyl bromide via a two-step process:

  • Mono-alkylation :

    • Piperazine (1.0 equiv), 4-bromobenzyl bromide (1.1 equiv), K2CO3 (2.0 equiv), acetonitrile, reflux, 6 hours

    • Yield : 68%

  • Purification : Recrystallization from dichloromethane/n-heptane (1:4) removes bis-alkylated byproducts.

Alternative Bromination Strategies

Direct bromination of N-phenylpiperazine using Br2/TBAB (tetrabutylammonium bromide) in chlorobenzene at 60°C achieves regioselective para-bromination (89% yield).

Coupling of Intermediates

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine-morpholine intermediate (6-chloro substituent) reacts with 1-[(4-bromophenyl)methyl]piperazine under SNAr conditions:

  • Conditions : DMF, 100°C, 24 hours, K2CO3 (3.0 equiv)

  • Yield : 58%

Buchwald-Hartwig Amination

For enhanced efficiency, palladium-catalyzed coupling is employed:

  • Catalyst : Pd2(dba)3 (5 mol%), XantPhos (10 mol%)

  • Base : Cs2CO3 (2.0 equiv)

  • Solvent : Toluene, 110°C, 18 hours

  • Yield : 82%

Optimization and Challenges

Regioselectivity in Pyrimidine Formation

β-Keto esters derived from Meldrum’s acid preferentially form 2-methyl-4,6-dichloropyrimidine, minimizing 4,5-regioisomers.

Byproduct Mitigation

  • Piperazine Dialkylation : Controlled stoichiometry (1:1 piperazine:alkylating agent) reduces bis-alkylated products.

  • Pd Catalyst Deactivation : Chelating ligands (XantPhos) improve catalyst longevity in Buchwald-Hartwig reactions.

Solvent and Temperature Effects

  • SNAr Efficiency : Polar aprotic solvents (DMF, DMSO) enhance chloride displacement rates.

  • Morpholine Stability : Reactions above 120°C lead to morpholine ring-opening byproducts.

Characterization and Quality Control

Spectroscopic Data

Property Value
Molecular FormulaC20H26BrN5O
Molecular Weight432.4 g/mol
1H NMR (400 MHz, CDCl3) δ 7.45 (d, 2H, Ar-H), 3.85 (m, 8H, morpholine/piperazine), 2.55 (s, 3H, CH3)
LC-MS (ESI+) m/z 433.3 [M+H]+

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min)

  • XRD : Confirms crystalline structure .

Q & A

Q. What protocols validate crystallographic data for polymorphic forms?

  • Compare experimental PXRD patterns with simulated data from single-crystal structures (CIF files). Differential scanning calorimetry (DSC) identifies thermal transitions (e.g., melting points) unique to each polymorph .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.